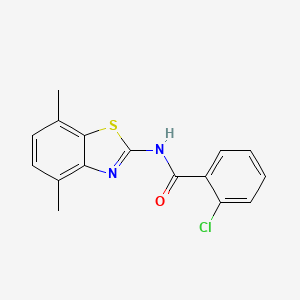

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJRLQXCOFWZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4,7-dimethylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products where the chlorine atom is replaced by another group.

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzothiazole ring.

Scientific Research Applications

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it is believed to penetrate cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is thought to inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and reported activities of 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide and related compounds:

Key Observations:

Substituent Effects on Activity :

- The 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide exhibits anti-inflammatory and analgesic properties, attributed to the thiazole ring and chloro substituents . In contrast, the morpholine-propyl derivative (443.99 g/mol) may prioritize solubility over membrane permeability due to its polar morpholine group .

- The oxadiazole-thione derivative demonstrates the versatility of heterocyclic modifications for tailored bioactivity .

Structural Diversity and Applications :

- Compounds like L1 (from ) highlight applications beyond therapeutics, such as catalysis in Suzuki coupling reactions .

- Chloro-substituted benzamides in (e.g., imazosulfuron, chlorsulfuron) are used as pesticides, underscoring the role of substituents in dictating application domains .

Molecular Weight and Physicochemical Properties: The morpholine-propyl derivative’s higher molecular weight (443.99 g/mol) may limit bioavailability compared to the target compound (~331.82 g/mol), though it could improve water solubility .

Biological Activity

Overview

The compound 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

- Molecular Formula : C11H11ClN2OS

- Molecular Weight : 254.74 g/mol

- CAS Number : 568551-21-3

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound this compound has shown potential against various bacterial strains.

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| This compound | NT | 0.32 |

| Reference Compound | 0.2 | NT |

Anticancer Properties

The anticancer activity of benzothiazole derivatives has been well documented. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In a study evaluating the cytotoxic effects of several benzothiazole derivatives, it was found that the presence of electron-withdrawing groups significantly enhanced anticancer activity. The specific mechanism involves the inhibition of key enzymes involved in cancer cell metabolism .

Other Therapeutic Potentials

Benzothiazole derivatives are also being explored for their anti-inflammatory and analgesic properties. For instance, modifications to the benzothiazole structure have led to compounds that effectively inhibit pro-inflammatory cytokines and enzymes associated with inflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It has potential as a modulator for receptors associated with pain and inflammation .

Case Studies

-

Antibacterial Activity Study :

A recent study tested various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity with an MIC of 0.32 μM against E. coli, suggesting its potential as a lead compound for antibiotic development . -

Anticancer Efficacy :

In vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via condensation of 4,7-dimethyl-1,3-benzothiazol-2-amine with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane). Key steps include:

- Reaction Conditions: Stir at 0–5°C under inert atmosphere (N₂/Ar) to minimize side reactions. Use a 1:1 molar ratio of amine to acyl chloride.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol enhances purity (>95% by HPLC) .

- Yield Optimization: Catalytic triethylamine (0.1–0.3 eq) accelerates the reaction, achieving yields of 70–85% .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the benzothiazole and benzamide moieties. Key signals include:

- Benzothiazole C2-H: δ 8.2–8.5 ppm (singlet).

- Amide NH: δ 10.1–10.5 ppm (broad, exchangeable).

- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 331.08 (theoretical 331.07).

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>98%) with retention time ~12.3 min .

Basic: What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Activity:

- Bacterial Strains: Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) via broth microdilution (MIC values).

- Fungal Strains: Candida albicans (ATCC 90028) using CLSI M27-A3 guidelines.

- Anticancer Screening:

- MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .

Advanced: How can mechanistic studies elucidate its enzyme inhibition properties?

Methodological Answer:

- Target Identification: Use molecular docking (AutoDock Vina) to predict binding to bacterial FtsZ (PDB: 4DXD) or human topoisomerase II (PDB: 1ZXM).

- Kinetic Assays:

- FtsZ GTPase Activity: Monitor phosphate release via malachite green assay. IC₅₀ values correlate with bacterial cell division disruption.

- Enzyme Inhibition Reversibility: Pre-incubate compound with enzyme, then add excess substrate to assess recovery of activity .

Advanced: How can synthetic routes be optimized for scalability and functional group diversification?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15% .

- Derivative Libraries:

- Replace 2-chlorobenzoyl chloride with 3-nitro or 4-methoxy variants to study electronic effects.

- Introduce sulfonamide groups via post-synthetic modification (e.g., H₂SO₄/SOCl₂ treatment) to enhance solubility .

Advanced: What crystallographic methods validate its molecular structure and intermolecular interactions?

Methodological Answer:

- X-ray Diffraction: Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals planar benzothiazole and benzamide moieties (torsion angle <5°).

- Hydrogen Bonding: N—H⋯N and C—H⋯O interactions stabilize crystal packing (e.g., dimer formation via amide N—H⋯O=S bonds). Use SHELXL for refinement (R₁ < 0.05) .

Advanced: How do structural modifications influence its structure-activity relationship (SAR) in anticancer applications?

Methodological Answer:

- Substituent Effects:

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance DNA intercalation but reduce solubility.

- Methoxy Groups: Improve pharmacokinetics (logP reduction by 0.5 units) but may lower potency.

- In Vivo Testing:

- Introduce 4-dimethylaminophenyl substituents to assess tumor growth inhibition in xenograft models (dose: 25 mg/kg, i.p., 21 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.